molecular formula C16H11N5O2 B2356661 3-(2-Methylphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775406-58-0

3-(2-Methylphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2356661
CAS No.: 1775406-58-0
M. Wt: 305.297
InChI Key: MOLQEPSLFZHWAY-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylphenylhydrazine with pyridine-4-carboxylic acid, followed by cyclization with a suitable oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(2-Methylphenyl)-3’-pyridin-2-yl-5,5’-bi-1,2,4-oxadiazole
  • 3-(2-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole

Uniqueness

3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific interactions with molecular targets or materials with particular electronic characteristics.

Properties

IUPAC Name

3-(2-methylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c1-10-4-2-3-5-12(10)14-19-16(23-21-14)15-18-13(20-22-15)11-6-8-17-9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLQEPSLFZHWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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